molecular formula C14H19N3OS B255126 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol

3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol

Cat. No. B255126
M. Wt: 277.39 g/mol
InChI Key: OYSRESSZSOWUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research.

Mechanism of Action

The mechanism of action of 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol involves its interaction with certain receptors in the brain. Specifically, this compound has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and other neurological functions.
Biochemical and Physiological Effects:
Studies have shown that 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin. Additionally, this compound has been shown to have anxiolytic effects, which could potentially be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol in lab experiments is its ability to modulate the activity of specific receptors in the brain. This makes it a useful tool for studying the role of these receptors in various neurological functions. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for research involving 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol. One potential direction is the development of new treatments for anxiety disorders based on the anxiolytic effects of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of other neurological disorders. Finally, new synthesis methods could be developed to make this compound more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol involves several steps. The first step involves the preparation of 8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-2,9-dien-11-one, which is then converted to 11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene. This intermediate is then reacted with 3-aminopropan-1-ol to yield the final product.

Scientific Research Applications

3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol has been used in various scientific research studies. One of the potential applications of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which could potentially lead to the development of new treatments for neurological disorders.

properties

Product Name

3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

3-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]propan-1-ol

InChI

InChI=1S/C14H19N3OS/c1-9-3-4-10-11(7-9)19-14-12(10)13(16-8-17-14)15-5-2-6-18/h8-9,18H,2-7H2,1H3,(H,15,16,17)

InChI Key

OYSRESSZSOWUOI-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCO

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCO

Origin of Product

United States

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